molecular formula C11H8Cl2N2 B1467004 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine CAS No. 1412961-80-8

4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine

Cat. No. B1467004
CAS RN: 1412961-80-8
M. Wt: 239.1 g/mol
InChI Key: IVMFSRYPWZLGBS-UHFFFAOYSA-N
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Description

“4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” is a chemical compound that is part of the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of “this compound” could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another possible method involves the reaction of 2,4-dichloropyrimidine and 4-chlorophenylboronic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrimidine scaffold, which is a six-membered ring with two nitrogen atoms. The molecule also contains two chlorine atoms and a methyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could include various transformations of the boron moiety in organoboron compounds, such as oxidations, aminations, halogenations, and C–C bond formations .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Intermediates

Pyrimidine derivatives are significant in the synthesis of pharmaceuticals and high explosives, indicating their role as versatile intermediates. For example, the process chemistry involved in synthesizing 4,6-dihydroxy-2-methylpyrimidine, a related compound, demonstrates the potential for developing economic processes for producing high-value pyrimidine derivatives (Patil et al., 2008). This suggests that similar methodologies could be applied to 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine for its use in pharmaceutical synthesis.

Antiviral and Antimicrobial Activity

Pyrimidine derivatives have shown potential in inhibiting the replication of HIV-1 and HIV-2, as well as exhibiting moderate kinesin Eg5 inhibition (Al-Masoudi et al., 2014). This indicates the scope of these compounds in developing antiviral therapies. Moreover, antimicrobial evaluations of pyrimidine derivatives highlight their utility in combating microbial resistance, suggesting a potential research avenue for this compound in developing new antimicrobial agents (Abdelghani et al., 2017).

Future Directions

The future directions in the research and application of “4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine” could involve further exploration of its potential biological activities and therapeutic applications . Additionally, the development of more efficient and green synthesis methods could be a focus of future research .

properties

IUPAC Name

4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMFSRYPWZLGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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